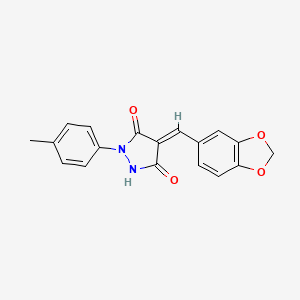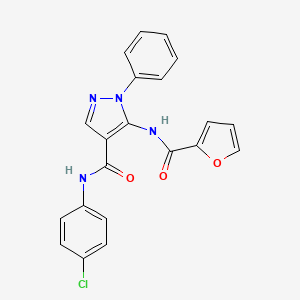
3-(4-hydroxy-1-piperidinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-hydroxy-1-piperidinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione, commonly known as HPPD, is a chemical compound that has gained significant attention in scientific research due to its potential use in medicine. HPPD is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which plays a crucial role in the biosynthesis of tyrosine, an essential amino acid.
作用機序
3-(4-hydroxy-1-piperidinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione acts as a potent inhibitor of the 3-(4-hydroxy-1-piperidinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione enzyme, which is involved in the biosynthesis of tyrosine. By inhibiting this enzyme, 3-(4-hydroxy-1-piperidinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione reduces the levels of tyrosine in the body, leading to a decrease in the production of catecholamines, such as dopamine, norepinephrine, and epinephrine. This mechanism of action has been implicated in the anti-inflammatory and antioxidant properties of 3-(4-hydroxy-1-piperidinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione.
Biochemical and Physiological Effects
3-(4-hydroxy-1-piperidinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione has been shown to have several biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. 3-(4-hydroxy-1-piperidinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione has also been shown to reduce the expression of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
実験室実験の利点と制限
3-(4-hydroxy-1-piperidinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione has several advantages for lab experiments, including its potency and specificity as an inhibitor of the 3-(4-hydroxy-1-piperidinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione enzyme. However, it also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. These limitations need to be taken into consideration when designing experiments involving 3-(4-hydroxy-1-piperidinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione.
将来の方向性
There are several future directions for the study of 3-(4-hydroxy-1-piperidinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Another area of interest is the development of more efficient and cost-effective synthesis methods for 3-(4-hydroxy-1-piperidinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione. Additionally, further research is needed to better understand the biochemical and physiological effects of 3-(4-hydroxy-1-piperidinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione and its mechanism of action.
Conclusion
In conclusion, 3-(4-hydroxy-1-piperidinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in scientific research due to its potential use in medicine. Its potency and specificity as an inhibitor of the 3-(4-hydroxy-1-piperidinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione enzyme make it a promising candidate for the treatment of various diseases. The synthesis method of 3-(4-hydroxy-1-piperidinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione has been optimized over the years, resulting in a more efficient and cost-effective process. Further research is needed to better understand the biochemical and physiological effects of 3-(4-hydroxy-1-piperidinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione and its mechanism of action.
合成法
The synthesis of 3-(4-hydroxy-1-piperidinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione involves several steps, starting with the reaction between 4-iodobenzoic acid and N-boc-piperidine to form an intermediate compound. This intermediate is then reacted with 2,5-diketopiperazine to yield 3-(4-hydroxy-1-piperidinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione. The synthesis method of 3-(4-hydroxy-1-piperidinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione has been optimized over the years, resulting in a more efficient and cost-effective process.
科学的研究の応用
3-(4-hydroxy-1-piperidinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione has been extensively studied for its potential use in medicine. It has been found to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. 3-(4-hydroxy-1-piperidinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione has also been shown to have antiviral activity against the hepatitis C virus, making it a potential therapeutic option for this disease.
特性
IUPAC Name |
3-(4-hydroxypiperidin-1-yl)-1-(4-iodophenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17IN2O3/c16-10-1-3-11(4-2-10)18-14(20)9-13(15(18)21)17-7-5-12(19)6-8-17/h1-4,12-13,19H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIGLYYEKBAPPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2CC(=O)N(C2=O)C3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17IN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90387155 |
Source


|
| Record name | 3-(4-hydroxypiperidin-1-yl)-1-(4-iodophenyl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90387155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6046-34-0 |
Source


|
| Record name | 3-(4-hydroxypiperidin-1-yl)-1-(4-iodophenyl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90387155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(2-methylphenoxy)-3-pyridinyl]-N-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}methanamine](/img/structure/B4977457.png)

![2-(benzyl{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amino)ethanol](/img/structure/B4977467.png)
![N-(2-{[4-(aminosulfonyl)phenyl]amino}-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl)benzamide hydrobromide](/img/structure/B4977475.png)

![4,6-dimethoxy-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-pyrimidinamine](/img/structure/B4977493.png)

![N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-2-phenylacetamide](/img/structure/B4977508.png)
![2-(5-{[1-(4-bromo-2,3-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4977512.png)

![4-[3-(2-ethylphenoxy)propyl]morpholine oxalate](/img/structure/B4977519.png)
![(3,4-difluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B4977520.png)
![6-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4977522.png)
![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B4977529.png)